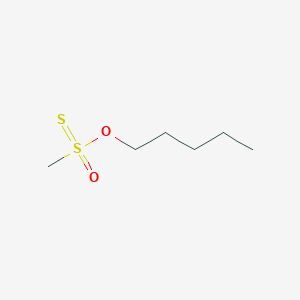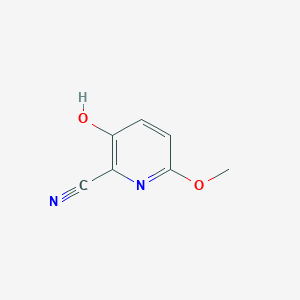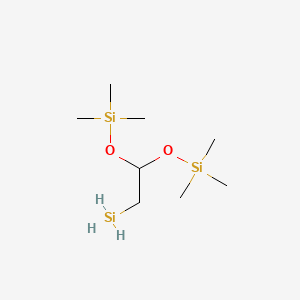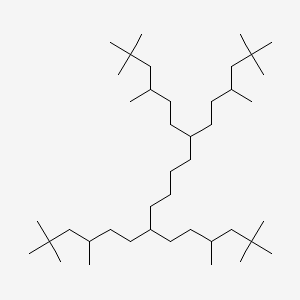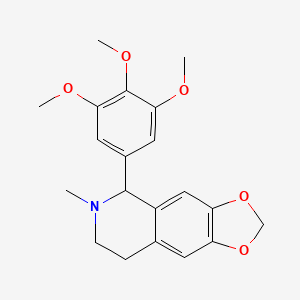
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a methylenedioxy group and multiple methoxy groups attached to a tetrahydroisoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The methylenedioxy and methoxy groups are introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline exerts its effects involves interactions with various molecular targets and pathways. These may include binding to specific receptors, inhibiting or activating enzymes, and modulating signal transduction pathways . Detailed studies are required to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Shares the methylenedioxy group but has different pharmacological properties.
N-Methyl-3,4-methylenedioxyamphetamine (MDMA): Similar structure but different biological activity.
Uniqueness
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline is unique due to its combination of methylenedioxy and multiple methoxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63979-53-3 |
|---|---|
Fórmula molecular |
C20H23NO5 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
6-methyl-5-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C20H23NO5/c1-21-6-5-12-7-15-16(26-11-25-15)10-14(12)19(21)13-8-17(22-2)20(24-4)18(9-13)23-3/h7-10,19H,5-6,11H2,1-4H3 |
Clave InChI |
YNNAIAGUISNRCA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
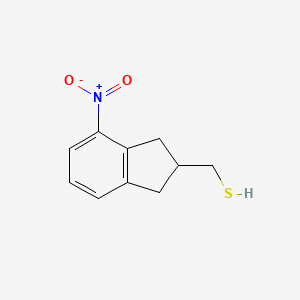
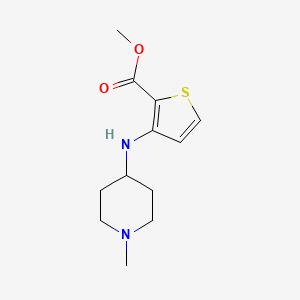
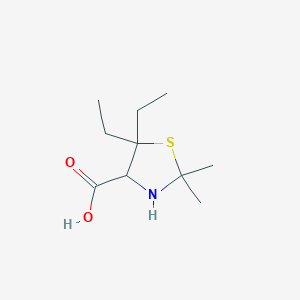
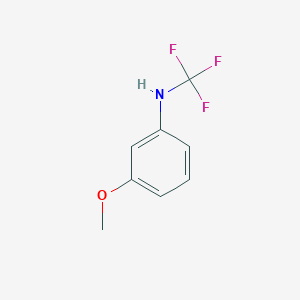
![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
